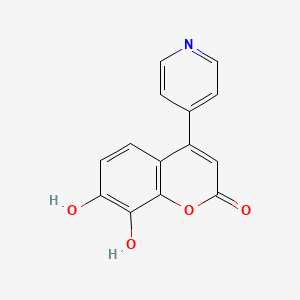

7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-dihydroxy-4-pyridin-4-ylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c16-11-2-1-9-10(8-3-5-15-6-4-8)7-12(17)19-14(9)13(11)18/h1-7,16,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAJSJYICFHSBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=CC(=O)O2)C3=CC=NC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7,8 Dihydroxy 4 Pyridin 4 Yl Chromen 2 One and Analogous Structures

Established Reaction Pathways for Chromen-2-one Core Synthesis

Several classical and modern synthetic reactions are employed for the synthesis of the coumarin (B35378) nucleus. These methods offer versatility in accessing a wide array of substituted chromen-2-ones.

Pechmann Condensation and its Variants

The Pechmann condensation is a widely used and versatile method for synthesizing coumarins. wikipedia.org It involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. wikipedia.org The reaction proceeds through transesterification followed by intramolecular cyclization and dehydration. wikipedia.org

The general mechanism involves the initial formation of a β-hydroxy ester, which then undergoes cyclization and dehydration to yield the coumarin ring. A variety of acidic catalysts can be employed, including Brønsted acids like sulfuric acid and Lewis acids such as aluminum chloride. researchgate.net With highly activated phenols, such as resorcinol, the reaction can proceed under milder conditions. wikipedia.org For the synthesis of 7,8-dihydroxy substituted coumarins, pyrogallol would be the appropriate phenolic starting material. The reaction of pyrogallol with a suitable β-ketoester under acidic conditions can yield the corresponding 7,8-dihydroxycoumarin. arkat-usa.org

| Reaction | Description | Key Features | Catalysts |

| Pechmann Condensation | Condensation of a phenol with a β-ketoester. | Versatile, good yields for 4-substituted coumarins. | Sulfuric acid, trifluoroacetic acid, aluminum chloride. researchgate.net |

Knoevenagel Condensation Approaches

The Knoevenagel condensation provides another important route to coumarin derivatives. This reaction typically involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene group, such as a malonic ester or cyanoacetate, in the presence of a weak base like piperidine or pyridine (B92270). researchgate.netresearchgate.net The reaction proceeds through a nucleophilic addition followed by a dehydration step. researchgate.net

This method is particularly useful for the synthesis of coumarins with a substituent at the 3-position. researchgate.net Variations of this reaction, including the use of different catalysts and reaction conditions such as microwave irradiation, have been developed to improve yields and reaction times. nih.govlibretexts.org For the synthesis of a 7,8-dihydroxy coumarin, a 2,3,4-trihydroxybenzaldehyde would be the required starting material.

| Reaction | Description | Key Features | Catalysts |

| Knoevenagel Condensation | Condensation of an o-hydroxybenzaldehyde with an active methylene compound. | Primarily for 3-substituted coumarins. | Piperidine, pyridine, L-proline. researchgate.net |

Kostanecki-Robinson Reaction

The Kostanecki-Robinson reaction is a method for the synthesis of chromones, but it can also be adapted to produce coumarins. It involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride, followed by cyclization. While primarily used for chromone synthesis, certain modifications and reaction conditions can favor the formation of the coumarin scaffold.

Claisen Rearrangement and Baylis-Hillman Reaction in Coumarin Synthesis

The Claisen rearrangement of aryl propargyl ethers can be a key step in the synthesis of certain coumarin derivatives. This pericyclic reaction leads to the formation of an ortho-substituted phenol which can then undergo cyclization to form the coumarin ring.

The Baylis-Hillman reaction, an addition reaction between an aldehyde and an activated alkene catalyzed by a nucleophile, can also be employed in coumarin synthesis. The adducts formed from this reaction can be further manipulated and cyclized to yield the desired coumarin structure.

Multi-component Reactions (MCRs) for Chromen-2-one Scaffolds

Multi-component reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in building complex molecules in a single step from three or more starting materials. researchgate.net Several MCRs have been developed for the synthesis of coumarin and its derivatives. researchgate.net These reactions often proceed through a domino sequence of reactions, such as Knoevenagel condensation followed by a Michael addition and cyclization. researchgate.net MCRs offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. researchgate.net

Targeted Synthesis of Dihydroxy-Chromen-2-one Derivatives

The synthesis of 7,8-dihydroxy-4-pyridin-4-yl-chromen-2-one can be envisioned through several of the aforementioned methodologies. The key challenges are the introduction of the dihydroxy functionality on the benzene ring and the pyridinyl group at the 4-position of the coumarin core.

One plausible approach is a modified Pechmann condensation . This would involve the reaction of pyrogallol (1,2,3-trihydroxybenzene) with a β-ketoester bearing a pyridin-4-yl group, such as ethyl 4-(pyridin-4-yl)-3-oxobutanoate. The condensation, catalyzed by a suitable acid, would directly yield the target molecule. The synthesis of 7,8-dihydroxy-4-methylcoumarin from pyrogallol and ethyl acetoacetate has been reported, demonstrating the feasibility of using pyrogallol as a precursor for the 7,8-dihydroxy substitution pattern. arkat-usa.orgnih.govnih.gov

Another powerful strategy for introducing the pyridinyl moiety is the Suzuki cross-coupling reaction . libretexts.orgorganic-chemistry.org This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide or triflate. libretexts.orgorganic-chemistry.org In this context, a 4-halo-7,8-dihydroxycoumarin could be synthesized first, for example, via a Pechmann or Knoevenagel reaction using a halogenated starting material. This intermediate could then be coupled with pyridine-4-boronic acid in the presence of a palladium catalyst and a base to afford this compound. The Suzuki-Miyaura cross-coupling of 4-halo coumarins with aryl boronic acids is a well-established method for the synthesis of 4-arylcoumarins. researchgate.netnih.gov

The Knoevenagel condensation could also be adapted for this synthesis. This would require 2,3,4-trihydroxybenzaldehyde as the starting material, which would be condensed with a derivative of 4-pyridinylacetic acid. The subsequent cyclization would lead to the desired product.

Below is a table summarizing potential synthetic routes to the target compound:

| Synthetic Strategy | Starting Materials | Key Reaction | Advantages | Potential Challenges |

| Pechmann Condensation | Pyrogallol, Ethyl 4-(pyridin-4-yl)-3-oxobutanoate | Acid-catalyzed condensation | Direct formation of the target molecule. | Availability and stability of the pyridinyl-β-ketoester. |

| Suzuki Coupling | 4-Halo-7,8-dihydroxycoumarin, Pyridine-4-boronic acid | Palladium-catalyzed cross-coupling | High functional group tolerance, modular approach. | Synthesis of the 4-halo-7,8-dihydroxycoumarin intermediate. |

| Knoevenagel Condensation | 2,3,4-Trihydroxybenzaldehyde, 4-Pyridinylacetic acid derivative | Base-catalyzed condensation and cyclization | Convergent synthesis. | Availability of the substituted benzaldehyde and acetic acid derivative. |

Approaches Involving 1,2,3-Phenenyl Triacetate as a Precursor

While direct searches did not yield specific examples of 1,2,3-phenenyl triacetate being used as a direct precursor for this compound, its parent compound, pyrogallol (1,2,3-trihydroxybenzene), is a common starting material for 7,8-dihydroxycoumarins. nih.govacs.org The acetylation to 1,2,3-phenenyl triacetate could serve as a method to protect the hydroxyl groups during certain reaction steps, followed by deprotection to yield the desired dihydroxy functionality. The Pechmann condensation, a classic method for coumarin synthesis, involves the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org In this context, pyrogallol can be reacted with various β-ketoesters to furnish 7,8-dihydroxycoumarin derivatives. nih.gov

Cyclization and Demethylation Strategies

Cyclization reactions are central to the formation of the coumarin ring. One common strategy involves the cyclization of ortho-hydroxycinnamates. nih.gov For instance, (E)-alkyl ortho-hydroxycinnamates can be cyclized to coumarins, a process that can be facilitated by nucleophilic organocatalysts like tri-n-butylphosphane under milder conditions than traditional thermal methods. nih.gov

Demethylation is another crucial strategy, particularly when starting with more readily available methoxy-substituted precursors. For example, 7,8-dimethoxycoumarin derivatives can be synthesized and subsequently demethylated to yield the corresponding 7,8-dihydroxycoumarins. This approach offers flexibility in the synthetic route and can be advantageous in terms of precursor availability and reaction control.

Tellurium-triggered cyclization of α-halocarboxylic acid esters of salicylaldehydes or o-hydroxyacetophenones provides another route to the coumarin core. scispace.comnih.gov This method involves the formation of a phenolate ester enolate, which then undergoes intramolecular cyclization. researchgate.net

| Starting Material | Reagent | Key Transformation | Product | Reference |

| Pyrogallol | β-ketoester | Pechmann Condensation | 7,8-Dihydroxycoumarin derivative | nih.gov |

| (E)-Alkyl ortho-hydroxycinnamate | Tri-n-butylphosphane | Catalytic Cyclization | Coumarin | nih.gov |

| α-Halocarboxylic acid ester of salicylaldehyde | Sodium or Lithium Telluride | Tellurium-Triggered Cyclization | Coumarin | scispace.comnih.gov |

Condensation Reactions for Hydroxycoumarin Derivatives

The Pechmann and Knoevenagel condensations are cornerstone reactions in coumarin synthesis. scilit.comic.ac.uk The Pechmann condensation, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst, is widely used for the synthesis of 4-substituted coumarins. nih.govnih.govresearchgate.netijsart.comarkat-usa.org Various catalysts, including sulfuric acid, trifluoroacetic acid, and Lewis acids like zinc chloride and aluminum chloride, have been employed. researchgate.netjetir.org More environmentally friendly solid acid catalysts have also been explored. researchgate.net

The Knoevenagel condensation provides another versatile route, typically involving the reaction of an ortho-hydroxybenzaldehyde with an active methylene compound. nih.govnih.govresearchgate.nettandfonline.com This method is often catalyzed by bases like piperidine or can be performed under microwave irradiation to accelerate the reaction. ic.ac.uk Ionic liquids have also been utilized as both solvent and catalyst in Knoevenagel condensations, offering advantages in terms of reaction rate and ease of work-up. nih.govnih.gov

Condensation of 4-hydroxycoumarin with aldehydes is a common method to synthesize biscoumarin derivatives and other complex structures. researchgate.netnih.govresearchgate.nettandfonline.com

Introduction of Pyridine Moiety and Other Substituents

Once the coumarin scaffold is established, the next critical step is the introduction of the pyridine ring at the C-4 position and potentially other substituents.

Strategies for C-4 Functionalization of Chromen-2-ones

Direct functionalization at the C-4 position of a pre-formed coumarin ring is an efficient strategy. ttu.edu For 4-arylcoumarins, several methods have been developed. The Pechmann condensation itself can introduce a substituted phenyl group at C-4 if an appropriate β-ketoester is used. nih.govnih.gov

Transition-metal-catalyzed cross-coupling reactions are particularly powerful for this purpose. nih.gov The oxidative Heck coupling of coumarins with arylboronic acids, catalyzed by palladium, allows for the direct synthesis of 4-arylcoumarins. organic-chemistry.org

Utilization of Click Chemistry for Heterocyclic Conjugation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust method for conjugating heterocyclic moieties to the coumarin scaffold. nih.govasianpubs.orgnih.gov This reaction is highly efficient and regioselective, allowing for the formation of a stable triazole linker between the coumarin and another molecule. nih.govglenresearch.com While this method doesn't directly install a pyridine ring at C-4, it provides a powerful tool for attaching pyridine-containing side chains or for creating more complex heterocyclic systems linked to the coumarin core. For instance, an azide-functionalized coumarin can be reacted with an alkyne-containing pyridine derivative to form the desired conjugate. nih.gov

Suzuki Cross-Coupling Reactions for Arylated Derivatives

The Suzuki cross-coupling reaction is a highly versatile and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. jk-sci.comorganic-chemistry.orgwikipedia.org In the context of coumarin synthesis, it is a key method for introducing aryl and heteroaryl groups at the C-4 position. ttu.eduresearchgate.net This palladium-catalyzed reaction typically involves the coupling of a 4-halocoumarin or a 4-triflyloxycoumarin with an appropriate boronic acid or its ester. ttu.eduyoutube.com For the synthesis of this compound, a 4-halo-7,8-dihydroxycoumarin could be coupled with pyridine-4-boronic acid. The reaction tolerates a wide range of functional groups, making it a powerful tool for the synthesis of complex coumarin derivatives. ttu.eduorganic-chemistry.org

| Reaction Type | Coupling Partners | Catalyst/Reagent | Key Feature | Reference |

| Oxidative Heck Coupling | Coumarin + Arylboronic acid | Palladium catalyst | Direct C-H arylation at C-4 | organic-chemistry.org |

| Click Chemistry (CuAAC) | Azide-functionalized coumarin + Alkyne-functionalized heterocycle | Copper(I) | Forms a triazole linker | nih.govasianpubs.org |

| Suzuki Cross-Coupling | 4-Halocoumarin + Aryl/Heteroaryl boronic acid | Palladium catalyst | Versatile C-C bond formation at C-4 | ttu.eduresearchgate.net |

Incorporation of Nitrogen-Containing Heterocycles

The introduction of nitrogen-containing heterocycles, such as a pyridinyl group, at the 4-position of the coumarin scaffold is a key synthetic challenge. This is often achieved through condensation reactions where one of the precursors contains the heterocyclic moiety. The Pechmann condensation, a cornerstone of coumarin synthesis, involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. nih.govresearchgate.net For the synthesis of this compound, this would typically involve the reaction of pyrogallol (1,2,3-trihydroxybenzene) with a β-ketoester bearing a pyridin-4-yl group.

One-pot synthesis is a common strategy. For instance, 7,8-dihydroxycoumarin derivatives with different substituents at the C-4 position have been synthesized by reacting pyrogallol with various β-ketoesters using Scandium(III) triflate (Sc(OTf)₃) as a catalyst. mdpi.com To synthesize the target compound, a suitable precursor would be ethyl 3-(pyridin-4-yl)-3-oxopropanoate.

Another versatile method for forging the carbon-carbon bond between the coumarin scaffold and the heterocyclic ring is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction can be used to couple a 4-halocoumarin or a 4-tosyloxycoumarin with a heterocyclic boronic acid. researchgate.netacs.org This approach offers a high degree of functional group tolerance and is widely used for the synthesis of 4-arylcoumarins. For example, a 4-tosyloxy-7,8-dihydroxycoumarin could be coupled with pyridine-4-boronic acid in the presence of a palladium catalyst to yield the desired product. The development of versatile catalyst systems has expanded the scope of this reaction to include a wide range of nitrogen heterocycles. organic-chemistry.org

Furthermore, the Meerwein arylation reaction provides an alternative route for the introduction of aryl groups, including heteroaryl groups, onto the coumarin ring. This reaction typically involves the use of an aryl diazonium salt, which can be generated from the corresponding aniline. researchgate.net

The following table summarizes some of the key reactions for incorporating nitrogen-containing heterocycles into the coumarin scaffold:

| Reaction Name | Precursors | Catalyst/Reagents | Key Features |

| Pechmann Condensation | Phenol (e.g., Pyrogallol), β-ketoester with heterocyclic moiety | Acid catalyst (e.g., Sc(OTf)₃, H₂SO₄) | One-pot synthesis, good for building the core coumarin structure. nih.govresearchgate.netmdpi.com |

| Suzuki Cross-Coupling | 4-Halocoumarin or 4-Tosyloxycoumarin, Heterocyclic boronic acid | Palladium catalyst, Base | High functional group tolerance, versatile for a wide range of heterocycles. researchgate.netacs.org |

| Meerwein Arylation | Coumarin, Aryl diazonium salt | Copper salt (e.g., CuCl₂) | Alternative to palladium-catalyzed methods. researchgate.net |

Green Chemistry Approaches and Reaction Optimization

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. benthamdirect.comeurekaselect.com This is particularly relevant in the synthesis of coumarin derivatives due to their widespread applications. eurekalert.org Green chemistry approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. eurekaselect.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govkjscollege.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. nih.gov This technique has been successfully applied to various coumarin syntheses, including the Pechmann and Knoevenagel condensations. kjscollege.comrasayanjournal.co.inui.ac.id

For the synthesis of dihydroxycoumarin derivatives, microwave assistance can be particularly beneficial. The high temperatures and pressures that can be safely achieved in a microwave reactor can drive reactions to completion in a fraction of the time required for conventional heating. nih.gov For example, the Pechmann condensation of phenols with β-ketoesters can be significantly accelerated under microwave irradiation, often in solvent-free conditions. rasayanjournal.co.inmdpi.com This not only reduces reaction times but also minimizes the use of potentially harmful organic solvents. mdpi.com

The following table provides examples of microwave-assisted coumarin synthesis:

| Reaction | Reactants | Catalyst/Conditions | Reaction Time (Microwave) | Reaction Time (Conventional) | Yield (%) | Reference |

| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | SnCl₂·2H₂O, solvent-free | 260 seconds | - | 55.25 | rasayanjournal.co.inui.ac.id |

| Knoevenagel Condensation | Salicylaldehyde, Ethyl acetate derivative | Piperidine, solvent-free | Short | - | High | kjscollege.com |

Solid-phase synthesis is a technique where molecules are covalently bound to a solid support and synthesized in a stepwise manner. While not as commonly reported for the synthesis of simple coumarins, this methodology offers significant advantages for the creation of libraries of related compounds and simplifies purification, as excess reagents and byproducts can be washed away from the solid-supported product. This approach aligns with the principles of green chemistry by reducing the need for chromatographic purification. eurekaselect.com

The development of catalyst-free synthetic methods is a major goal in green chemistry, as it eliminates the need for often toxic and expensive catalysts. eurekaselect.com Several catalyst-free methods for coumarin synthesis have been reported, often utilizing microwave irradiation or other non-traditional energy sources to promote the reaction. nih.gov

Solvent-free reactions, or reactions conducted in environmentally benign solvents like water or polyethylene glycol (PEG), are also a key aspect of green coumarin synthesis. kjscollege.comjsynthchem.com These approaches significantly reduce the environmental impact of the synthetic process. For instance, one-pot syntheses of 3-functionalized 4-hydroxycoumarins have been achieved under catalyst-free and microwave irradiation conditions. nih.gov Similarly, the Pechmann condensation has been successfully carried out under solvent-free conditions, sometimes with the aid of grinding techniques (mechanochemistry), which provides a green route to coumarin derivatives. tandfonline.com

Recent research has also explored the use of recyclable catalysts, such as zinc ferrite nanoparticles, for the synthesis of coumarins under solvent-free conditions, further enhancing the green credentials of these methods. jsynthchem.com The direct condensation of phenols with malonic acid using a P₄O₁₀/TfOH reagent system without a catalyst or solvent has also been developed for the synthesis of 4-hydroxycoumarins. tandfonline.com

Advanced Spectroscopic and Analytical Characterization of 7,8 Dihydroxy 4 Pyridin 4 Yl Chromen 2 One Analogues

Vibrational Spectroscopy (IR, FT-IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a cornerstone technique for identifying the functional groups present in a molecule. The analysis of 7,8-dihydroxy-4-pyridin-4-yl-chromen-2-one and its analogues reveals characteristic absorption bands that confirm its key structural features.

The most prominent vibrations are associated with the hydroxyl (-OH) and carbonyl (C=O) groups. The presence of the two phenolic hydroxyl groups at the C-7 and C-8 positions gives rise to a broad absorption band in the region of 3200–3500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The lactone carbonyl group (C=O) of the coumarin (B35378) core produces a strong, sharp absorption band typically observed between 1680 and 1720 cm⁻¹. For instance, studies on related 4-hydroxycoumarin derivatives show strong C=O absorption bands from the lactone and amide groups in the 1677-1715 cm⁻¹ range mdpi.com.

The aromatic C=C stretching vibrations from both the benzene and pyridine (B92270) rings are expected to appear in the 1450–1620 cm⁻¹ region. The C-O stretching vibrations associated with the phenolic hydroxyl groups and the ether linkage within the lactone ring typically produce signals in the 1000–1300 cm⁻¹ range. For example, the FT-IR spectrum of 8-formyl-7-hydroxy-4-methylcoumarin has been synthesized and characterized, providing comparative data for this class of compounds researchgate.net. The specific frequencies can be influenced by the electronic effects of the substituents on the coumarin ring system.

Table 1: Typical FT-IR Absorption Bands for this compound Analogues

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch (H-bonded) | 3200–3500 (Broad) |

| Lactone C=O | C=O Stretch | 1680–1720 (Strong, Sharp) |

| Aromatic C=C | C=C Stretch | 1450–1620 |

| Aromatic C-H | C-H Stretch | 3000–3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environment. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the dihydroxy-substituted benzene ring of the coumarin nucleus are expected to appear as distinct signals in the aromatic region (typically δ 6.5–8.0 ppm). Specifically, the proton at C-5 (H-5) and the proton at C-6 (H-6) would likely appear as doublets due to coupling with each other. For the analogue 7,8-dihydroxy-4-methyl-chromen-2-one, the aromatic protons are observed at δ 6.09 and 6.18 ppm rsc.org. The vinyl proton at C-3 (H-3) of the coumarin ring is expected to be a singlet and appear in the range of δ 6.0–6.5 ppm rsc.org.

The protons of the 4-pyridyl substituent will show a characteristic pattern. The two protons ortho to the nitrogen atom (H-2' and H-6') are expected to be the most deshielded, appearing as a doublet around δ 8.5–8.8 ppm. The two protons meta to the nitrogen (H-3' and H-5') would appear as another doublet at a slightly lower chemical shift, typically around δ 7.3–7.6 ppm. The phenolic hydroxyl protons at C-7 and C-8 are expected to appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration, but are often found downfield (> δ 9.0 ppm). For instance, in 7,8-dihydroxy-4-methyl-chromen-2-one, the hydroxyl protons are observed as singlets at δ 10.18 and 10.41 ppm rsc.org.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton(s) | Multiplicity | Predicted Chemical Shift (ppm) |

|---|---|---|

| H-3 | Singlet | 6.0–6.5 |

| H-5, H-6 | Doublets | 6.5–7.5 |

| H-3', H-5' (Pyridyl) | Doublet | 7.3–7.6 |

| H-2', H-6' (Pyridyl) | Doublet | 8.5–8.8 |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The lactone carbonyl carbon (C-2) is typically the most deshielded, appearing in the range of δ 160–165 ppm. Quaternary carbons, such as C-4, C-7, C-8, C-8a, and C-4a, will also have distinct chemical shifts. The carbon atoms of the pyridine ring can be predicted based on the known effects of the nitrogen atom; C-2' and C-6' are expected around δ 150 ppm, while C-3' and C-5' would be found near δ 121 ppm, and C-4' would be in the δ 140-145 ppm range. The chemical shifts of the coumarin carbons are well-documented for various analogues ceon.rs. The carbons bearing the hydroxyl groups (C-7 and C-8) are expected to have chemical shifts in the δ 145–155 ppm range.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon(s) | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (Carbonyl) | 160–165 |

| C-3 | 110–115 |

| C-4 | 155–160 |

| C-4a | 115–120 |

| C-5 | 110–115 |

| C-6 | 118–125 |

| C-7, C-8 (C-OH) | 145–155 |

| C-8a | 148–154 |

| C-2', C-6' (Pyridyl) | ~150 |

| C-3', C-5' (Pyridyl) | ~121 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of the molecular formula. HRMS analysis of coumarin derivatives is a standard procedure for structural confirmation rsc.orgceon.rs. The fragmentation of coumarins is influenced by the nature of their substituents nih.gov. Common fragmentation pathways for coumarins involve the loss of CO (28 Da) from the lactone ring, leading to the formation of a stable benzofuran or pyrylium ion. The pyridyl-substituted coumarin may also exhibit fragmentation patterns involving the pyridine ring.

While more commonly applied to large biomolecules, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can also be used for the analysis of small organic molecules. In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the parent molecule. This would be particularly useful for confirming the molecular weight of this compound with high sensitivity. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a compound, providing empirical evidence for its proposed molecular formula. This method is crucial in the characterization of newly synthesized molecules, such as analogues of this compound, to confirm their purity and stoichiometry. The analysis measures the percentage of carbon (C), hydrogen (H), and nitrogen (N) within a sample, which are then compared against the calculated theoretical values derived from the expected molecular formula.

In the study of coumarin derivatives, elemental analysis serves as a routine yet critical checkpoint. For instance, in the characterization of a related coumarin compound, C15H18N2O3, the calculated elemental composition was C, 65.68%; H, 6.61%; and N, 10.21%. nih.gov The experimentally found values were C, 65.40%; H, 6.45%; and N, 10.06%, showing close agreement and thus verifying the compound's structure. nih.gov

Similarly, for another coumarin derivative, 1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-3-(4-methoxyphenyl)propane-1,3-dione, with a molecular formula of C20H16O6, the theoretical elemental composition was calculated to be C, 68.18% and H, 4.58%. The experimental findings of C, 68.30% and H, 4.42% were in strong accord with the theoretical values, thereby confirming the successful synthesis of the target molecule.

The data below illustrates the typical results obtained from elemental analysis of various coumarin analogues, showcasing the high degree of accuracy of this technique. The close correlation between the calculated and found percentages for carbon, hydrogen, and nitrogen provides a high level of confidence in the molecular formula of the synthesized compounds.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

| (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-N-(1-(4-methoxyphenyl)ethyl) acrylamide | C | C | 68.31 | 68.29 |

| H | 4.98 | 4.89 | ||

| N | 6.93 | 6.91 | ||

| (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-N-((4-methoxyphenyl)(phenyl)methyl)acrylamide | C | C | 70.58 | 70.55 |

| H | 4.85 | 4.80 | ||

| N | 7.48 | 7.50 | ||

| (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-N,N-bis(2-hydroxyethyl)acrylamide | C | C | 63.38 | 63.80 |

| H | 4.25 | 4.19 | ||

| N | 9.85 | 9.65 |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and stereochemistry. For complex organic molecules like the analogues of this compound, X-ray crystallography offers unparalleled insight into their precise atomic architecture.

The application of this technique to coumarin derivatives has been instrumental in confirming their synthesized structures and understanding their conformational properties. For example, the crystal structure of 7,8-dihydroxy-4-methylcoumarin, a close analogue of the title compound, was determined by an X-ray diffraction method. nih.gov The analysis revealed that the compound crystallized in the triclinic space group P1. nih.gov

In a study of another related compound, 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, X-ray crystallography revealed that the coumarin ring is essentially planar. nih.gov The analysis also identified an intramolecular O—H···N hydrogen bond, which forms an S(6) ring motif. nih.gov Furthermore, the crystal packing was shown to be stabilized by C—H···O hydrogen bonds and π–π interactions, forming a sheet-like structure. nih.gov

The crystallographic data for 7,8-dihydroxy-4-methylcoumarin is summarized in the table below, providing a glimpse into the detailed structural information that can be obtained. Such data is crucial for understanding the structure-activity relationships of these compounds and for the rational design of new analogues with specific biological activities.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 7.631(2) Å |

| b | 9.456(5) Å |

| c | 7.075(3) Å |

| α | 103.13(3)° |

| β | 91.84(3)° |

| γ | 68.21(3)° |

| Volume | 460.9(3) ų |

| Z | 2 |

Preclinical Investigation Methodologies for 7,8 Dihydroxy 4 Pyridin 4 Yl Chromen 2 One Analogues

In Vitro Cell-Based Assays

Initial screening of these coumarin (B35378) analogues is predominantly conducted using in vitro cell-based assays. These assays provide a rapid and cost-effective means to evaluate biological activity at the cellular level, guiding the selection of promising candidates for further investigation.

A primary method for assessing the anticancer potential of 7,8-dihydroxy-4-pyridin-4-yl-chromen-2-one analogues is through cytotoxicity screening against a panel of well-characterized human cancer cell lines. This approach allows for the determination of a compound's potency and selectivity across various cancer types. Commonly utilized cell lines include HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), MCF-7 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma). nih.govnih.govekb.eg

Researchers synthesize various series of coumarin hybrids and evaluate their antiproliferative activity. For instance, studies on coumarin-pyrazole hybrids have demonstrated cytotoxic activity against HepG2 and MCF-7 cell lines. nih.gov Similarly, coumarin–1,2,3–triazole hybrids have shown potent effects against HepG2 cells. nih.gov The inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric derived from these assays. For example, a furoxan–coumarin hybrid, compound 61a, was identified as the most potent against the HepG2 cell line with an IC50 value of 3.86 μM. nih.gov Another study focusing on indolyl-pyrimidine hybrids, which can be considered analogous in their heterocyclic structure, reported IC50 values of 5.02 μM against HepG2, 5.1 μM against MCF-7, and 6.6 μM against HCT-116 for a particularly active compound. ekb.eg These evaluations across diverse cell lines help to establish a preliminary spectrum of activity for each analogue.

Table 1: Cytotoxic Activity of Selected Coumarin Analogues against Various Cancer Cell Lines

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Furoxan–Coumarin Hybrid (61a) | HepG2 | 3.86 | nih.gov |

| Coumarin–Thiazole Hybrid (44c) | HepG2 | 3.06 | nih.gov |

| Coumarin–Thiazole Hybrid (44c) | MCF-7 | 4.42 | nih.gov |

| Coumarin–1,2,3–triazole Hybrid (12c) | HepG2 | 1.74 | nih.gov |

| Pyridine-O-glycoside (8) | MCF-7 | N/A (Highest Activity) | nih.gov |

Note: "N/A (Highest Activity)" indicates the compound was identified as the most potent in the series against the specified cell line, though the exact IC50 value was not provided in the summary.

To gauge the selectivity of coumarin analogues, their cytotoxic effects are often compared between cancerous cells and non-cancerous cells. This is achieved by utilizing primary cells, which are isolated directly from tissues and have a finite lifespan, or immortalized cell lines, which have undergone mutations allowing them to proliferate indefinitely while retaining some characteristics of the primary tissue.

For example, the cytotoxic activity of new pyridyl-glycosyl hybrids was evaluated against HCT-116, HepG2, and MCF-7 human cancer cells alongside the BJ-1 normal human fibroblast cell line to assess cancer-specific action. nih.gov Similarly, studies on other coumarin derivatives have used non-cancerous cell lines like MCF-10a (non-tumorigenic breast epithelial cells) to confirm that the observed cytotoxic effects are selective for cancer cells. nih.gov One investigation found that the compound bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) significantly decreased the proliferation of MCF-7 breast cancer cells, while no effect was observed on the viability of MCF-10a cells. nih.gov Another study identified 7,8-dihydroxy-4-methylcoumarin (DHMC) as having selective anti-proliferative effects on several cancer cell lines over normal peripheral blood mononuclear cells. nih.gov This comparative analysis is crucial for identifying compounds with a favorable therapeutic window.

Moving beyond traditional two-dimensional (2D) cell culture, preclinical investigations are increasingly employing three-dimensional (3D) cell culture models such as spheroids and organoids. nih.gov These models more accurately mimic the complex in vivo environment, including cell-cell interactions, nutrient gradients, and gene expression profiles found in actual tumors. nih.gov

Spheroids are self-assembled, spherical aggregates of cells, while organoids are more complex structures derived from stem cells that can self-organize to resemble the architecture and function of a specific organ. nih.govadvancedbiomatrix.com Although specific studies utilizing spheroid or organoid models for this compound analogues are not widely documented in the initial literature search, this methodology represents a critical next step in preclinical evaluation. These 3D systems are invaluable for assessing drug penetration, efficacy within a tumor-like microenvironment, and resistance mechanisms that may not be apparent in 2D monolayer cultures. nih.gov

In Vivo Model Systems (Non-Human)

Compounds that demonstrate promising activity and selectivity in vitro are advanced to in vivo testing using non-human model systems. These models are essential for evaluating a compound's pharmacodynamics and preliminary efficacy within a complex biological system.

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for cancer research and drug screening. mdpi.com Zebrafish larvae are optically transparent, allowing for real-time visualization of tumor growth, metastasis, and angiogenesis. mdpi.com A key advantage is that larval zebrafish lack a fully developed adaptive immune system, permitting the xenotransplantation of human cancer cells without rejection. mdpi.com This platform enables higher-throughput screening of compounds compared to rodent models. mdpi.com The model is used to test the effectiveness of potential drugs on cancer cell proliferation and to assess toxicity. mdpi.commdpi.com While the direct application of zebrafish xenografts to test this compound analogues is an emerging area, the model is well-established for evaluating the bioactivity and toxicity of other coumarin derivatives and novel small molecules. mdpi.comnih.gov

Murine (mouse and rat) models are a cornerstone of preclinical in vivo research, providing physiological systems that are more analogous to humans than zebrafish.

For oncology, xenograft models are commonly used, where human breast cancer cells (like MCF-7) are implanted into immunodeficient mice to form tumors. mdpi.com The effect of coumarin analogues on tumor growth, proliferation, and apoptosis can then be monitored. mdpi.com For example, a study on the coumarin analogue 7,8-dihydroxy-3-(4'-hydroxyphenyl)coumarin (DHC) used a spontaneous metastasis mouse model with osteosarcoma cells to demonstrate that the compound could inhibit metastasis and prolong survival. nih.gov

In the context of anti-inflammatory research, murine models of induced inflammation are frequently employed. The carrageenan-induced paw edema model in rats or mice is a standard acute inflammatory model. nih.gov In this model, an inflammatory agent (carrageenan) is injected into the paw, and the efficacy of a compound is measured by its ability to reduce the resulting swelling. nih.gov For instance, a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones were assessed using this method, with some compounds showing anti-inflammatory activity surpassing the reference drug, indomethacin. nih.gov A structurally similar compound, 5,7-dihydroxy-8-(pyridine-4yl)flavone, demonstrated significant inhibition of λ-carrageenan-induced paw edema in mice, highlighting the relevance of this model for the target compound class. nih.gov

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 7,8-dihydroxy-3-(4'-hydroxyphenyl)coumarin | DHC |

| 7,8-dihydroxy-4-methylcoumarin | DHMC |

| bis(4-hydroxy-2H-chromen-2-one) coumarin | 4HC |

| 5,7-dihydroxy-8-(pyridine-4yl)flavone | C-721 |

Future Research Directions and Translational Perspectives for 7,8 Dihydroxy 4 Pyridin 4 Yl Chromen 2 One

Development of Novel Synthetic Routes and Derivatization Strategies

Future research into 7,8-dihydroxy-4-pyridin-4-yl-chromen-2-one will benefit from the development of efficient and versatile synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction stands out as a highly effective method for the synthesis of 4-arylcoumarins, including derivatives of 7,8-dihydroxycoumarin. researchgate.neteurekaselect.com This palladium-catalyzed reaction between an organoborane and an organic halide offers a robust pathway to create the crucial carbon-carbon bond between the coumarin (B35378) core and the pyridine (B92270) ring. A key strategy involves the use of 4-chloro or 4-trifluoromethylsulfonyloxycoumarins as coupling partners for arylboronic acids. researchgate.netresearchgate.net Specifically, the synthesis could be approached by coupling a suitable 7,8-dihydroxy-4-halocoumarin intermediate with pyridine-4-boronic acid.

Further derivatization strategies will be crucial to explore the structure-activity relationship (SAR) and optimize the compound's therapeutic profile. Modifications could be systematically introduced at several positions:

The Pyridine Ring: Introduction of various substituents on the pyridine ring could modulate the compound's electronic properties, basicity, and steric profile, potentially influencing its interaction with biological targets.

The Coumarin Nucleus: While maintaining the essential 7,8-dihydroxy motif, derivatization at other positions of the coumarin scaffold could fine-tune its physicochemical properties, such as solubility and metabolic stability.

The Catechol Moiety: Methylation or other modifications of the dihydroxy groups could be explored to investigate their role in target binding and to modulate the compound's antioxidant properties and metabolic fate. iiarjournals.org

These synthetic and derivatization efforts will generate a library of analogues, enabling a comprehensive evaluation of their biological activities and the identification of lead candidates with enhanced potency and selectivity.

Advanced Computational Modeling for Mechanism Elucidation and Lead Optimization

Advanced computational modeling will be instrumental in elucidating the mechanism of action of this compound and in guiding the design of optimized derivatives. Molecular docking studies have been successfully employed for related 7,8-dihydroxy-4-arylcoumarins to predict their binding modes with various protein targets, such as tyrosine kinases and tubulin. researchgate.neteurekaselect.com

For this compound, future computational work should focus on:

Target Identification: Docking simulations against a broad panel of clinically relevant proteins, particularly kinases and other enzymes implicated in cancer and inflammatory diseases, could help identify potential molecular targets. The pyridine moiety may confer unique binding interactions not observed with phenyl-substituted analogs.

Binding Mode Analysis: Detailed analysis of the predicted binding poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and its target proteins. This information is vital for understanding the molecular basis of its activity and for designing derivatives with improved binding affinity.

Structure-Based Drug Design: The insights gained from docking studies can be used to rationally design new derivatives with modifications aimed at enhancing specific interactions with the target's active site. nih.gov This iterative process of computational design, synthesis, and biological evaluation can accelerate the lead optimization process.

Pharmacokinetic Predictions: In silico tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its derivatives, helping to identify candidates with favorable drug-like profiles. nih.gov

Exploration of Polypharmacology and Multi-Targeting Approaches

The chemical structure of this compound suggests a high potential for polypharmacology, the ability of a single compound to interact with multiple biological targets. This is a desirable attribute for the treatment of complex multifactorial diseases like cancer. nih.gov Research on analogous 7,8-dihydroxy-4-arylcoumarins has already demonstrated their capacity to act as multi-target inhibitors, notably against both tubulin and a broad spectrum of tyrosine kinases, including Flt-1, VEGFR2, RET, and EGFR. researchgate.neteurekaselect.com

Future research should systematically explore the multi-targeting capabilities of this compound. A key approach would be to screen the compound against a large panel of kinases and other relevant enzymes to identify its inhibitory profile. nih.gov The pyridine ring, in particular, may confer a distinct kinase inhibition profile compared to other aryl-substituted coumarins. Understanding the compound's ability to simultaneously modulate multiple signaling pathways could lead to the development of more effective therapeutic strategies with a reduced likelihood of drug resistance.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Biological Pathways

To gain a comprehensive understanding of the cellular effects of this compound, the integration of "omics" technologies such as proteomics and metabolomics will be essential. While specific omics studies on this compound are yet to be conducted, the application of these technologies to drug discovery provides a clear roadmap for future investigations.

Proteomics: Mass spectrometry-based proteomics can be used to analyze global changes in protein expression in cells treated with the compound. mdpi.com This can help to identify the cellular pathways that are most affected by the drug, providing clues about its mechanism of action and potential off-target effects. For instance, identifying alterations in the expression of proteins involved in cell cycle regulation, apoptosis, or signal transduction could validate predicted targets and uncover novel mechanisms.

Metabolomics: By analyzing the complete set of small-molecule metabolites in a biological sample, metabolomics can provide a functional readout of the cellular state in response to treatment with this compound. This can reveal metabolic pathways that are perturbed by the compound, offering insights into its bioactivity and potential toxicities.

The integration of proteomics and metabolomics data can provide a systems-level understanding of the compound's biological effects, facilitating the identification of biomarkers for drug response and the elucidation of its complex mechanism of action.

Investigation of Structure-Mechanism-Outcome Relationships for Therapeutic Advancement

Studies on related 7,8-dihydroxy-4-arylcoumarins have begun to shed light on these relationships. For example, it has been shown that the substitution pattern on the 4-phenyl ring is crucial for potent tubulin inhibition. researchgate.neteurekaselect.com Similarly, the 7,8-dihydroxy configuration on the coumarin core is known to be important for the anti-cancer activity of 3-arylcoumarins. iiarjournals.org

For this compound, future studies should aim to:

Correlate specific structural features of the compound and its derivatives with their inhibitory activity against identified targets (e.g., specific kinases).

Link the molecular mechanism of action (e.g., enzyme inhibition, disruption of protein-protein interactions) to cellular outcomes such as apoptosis, cell cycle arrest, or inhibition of cell migration. nih.gov

Ultimately, connect these molecular and cellular effects to in vivo efficacy in preclinical models of disease.

A thorough understanding of these structure-mechanism-outcome relationships will be essential for the rational design of next-generation therapeutics based on the this compound scaffold.

Design of Targeted Delivery Systems to Enhance Efficacy and Specificity

To maximize the therapeutic potential of this compound and minimize potential side effects, the development of targeted drug delivery systems is a promising future direction. wikipedia.org These systems aim to increase the concentration of the drug at the site of disease, such as a tumor, while reducing its exposure to healthy tissues. nih.govnih.gov

Various nanocarriers could be explored for the targeted delivery of this compound, including:

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.

Polymeric Nanoparticles: Made from biocompatible and biodegradable polymers, these nanoparticles can be designed for controlled drug release.

Dendrimers: These highly branched molecules offer a high drug-loading capacity and can be functionalized with targeting ligands. nih.gov

The surface of these nanocarriers can be modified with targeting moieties, such as antibodies, peptides, or small molecules, that specifically recognize receptors overexpressed on cancer cells. nih.gov This active targeting strategy can significantly enhance the selective delivery of the drug to the tumor site. The development of such targeted delivery systems could overcome challenges related to the compound's solubility and bioavailability, ultimately leading to improved therapeutic outcomes.

Comparative Studies with Known Compounds and Existing Research Benchmarks

To benchmark the therapeutic potential of this compound, it is essential to conduct comparative studies with known compounds and existing research benchmarks. These studies will help to position the compound within the current landscape of therapeutic agents and to highlight its unique advantages.

Future research should include direct comparisons of this compound with:

Clinically approved drugs: For example, if the compound is investigated as an anti-cancer agent, its efficacy should be compared with standard-of-care chemotherapeutics and targeted therapies.

Other 4-arylcoumarins: Direct comparisons with other derivatives, such as those with different aryl groups at the 4-position, will help to elucidate the specific contribution of the pyridine moiety to the compound's activity. researchgate.net

Known inhibitors of identified targets: If specific molecular targets are identified, the compound's potency and selectivity should be compared with those of known inhibitors of the same targets.

These comparative studies will provide a critical assessment of the compound's therapeutic potential and will be crucial for its further development as a clinical candidate.

Q & A

Q. What are the recommended methods for determining the crystal structure of 7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one?

To resolve the crystal structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX program suite (e.g., SHELXS for structure solution and SHELXL for refinement) to analyze diffraction data. For robust results, ensure high-resolution data (≤ 1.0 Å) and validate hydrogen bonding networks using tools like Mercury or Olex2. Note that the pyridinyl substituent may influence packing via π-π interactions, requiring careful treatment of disorder in refinement .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

A stepwise approach is critical:

- Core formation : Condense resorcinol derivatives with pyridinyl-acetic acid under acidic conditions (e.g., H₂SO₄ catalysis).

- Oxidative cyclization : Use iodine/DMSO or other mild oxidants to form the chromenone backbone while preserving hydroxyl groups.

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol/water to remove diastereomers or unreacted intermediates .

Q. What spectroscopic techniques are most effective for characterizing substituent effects on fluorescence properties?

- UV-Vis spectroscopy : Measure λmax in methanol to assess conjugation extent; pyridinyl groups typically redshift absorption.

- Fluorescence spectroscopy : Compare quantum yields in polar vs. non-polar solvents to evaluate intramolecular charge transfer.

- NMR : Use <sup>1</sup>H-<sup>13</sup>C HSQC to correlate hydroxyl proton shifts with electronic effects of the pyridinyl group .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the solid state influence the compound’s stability and solubility?

The 7,8-dihydroxy motif forms strong intramolecular O–H···O bonds, stabilizing the planar chromenone core. Intermolecular bonds (e.g., O–H···N with pyridinyl) create 2D sheets, reducing solubility in apolar solvents. Use graph set analysis (e.g., Etter’s rules) to categorize motifs like R₂²(8) or C(6) chains, which correlate with hygroscopicity and dissolution kinetics .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability. Mitigate by:

- Standardization : Use USP-grade DMSO for stock solutions (<0.1% water content) to prevent aggregation.

- Dose-response validation : Perform IC₅₀/EC₅₀ assays in triplicate with positive controls (e.g., quercetin for antioxidant studies).

- Meta-analysis : Apply statistical tools (e.g., Cochrane’s Q-test) to harmonize data from disparate sources, accounting for batch-to-batch synthetic differences .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets like kinases or oxidoreductases?

- Docking studies : Use AutoDock Vina with PyRx to model binding to ATP pockets (e.g., MAP kinases). Parameterize the pyridinyl group’s charge distribution using DFT (B3LYP/6-31G*).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with catalytic residues (e.g., Lys53 in COX-2). Validate with MM-PBSA binding free energy calculations .

Q. What are the challenges in analyzing trace impurities, and how are they addressed?

Impurities like dehydroxylated byproducts (<1%) require:

- HPLC-MS/MS : Use a C18 column (3.5 µm) with 0.1% formic acid in acetonitrile/water. Monitor for [M+H]<sup>+</sup> ions at m/z 285.1 (parent) vs. 269.1 (dehydroxy variant).

- Forced degradation : Expose to UV light (ICH Q1B) or acidic hydrolysis (0.1M HCl, 40°C) to profile degradation pathways .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s redox behavior?

- Cyclic voltammetry : Use a glassy carbon electrode in PBS (pH 7.4) with Ag/AgCl reference. Scan from -0.5V to +1.5V to identify oxidation peaks (≈ +0.8V for catechol hydroxyls).

- EPR spectroscopy : Detect semiquinone radicals post-oxidation using DMPO spin traps. Compare signal intensity with ascorbic acid controls to quantify radical scavenging .

Q. What crystallographic parameters are critical for comparing this compound to its analogs?

- Unit cell metrics : Monitor a-axis length for pyridinyl-phenyl substitution effects.

- Torsion angles : Analyze C4–C9–C10–N1 (pyridinyl ring) to assess planarity deviations (>10° indicates steric hindrance).

- Hirshfeld surfaces : Calculate % contact contributions (e.g., O···H vs. C···C) to quantify packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.